2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound that combines a nicotinaldehyde core with phenylsulfanyl and dichlorobenzyl oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
Formation of Nicotinaldehyde Derivative: The starting material, nicotinaldehyde, undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine to form 2-(phenylsulfanyl)nicotinaldehyde.
Oxime Formation: The aldehyde group of 2-(phenylsulfanyl)nicotinaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Oxime Ether Formation: Finally, the oxime is treated with 2,4-dichlorobenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving aldehyde oxidase and related enzymes.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects depends on its interaction with molecular targets. For instance, the oxime group can form stable complexes with metal ions, which can inhibit metalloenzymes. The phenylsulfanyl group can interact with thiol-containing proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in chemical reactions.
Nicotinaldehyde O-(2,4-dichlorobenzyl)oxime: Lacks the phenylsulfanyl group, which may reduce its potential interactions with thiol-containing proteins.
Uniqueness
2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both the phenylsulfanyl and dichlorobenzyl oxime groups allows for interactions with a variety of biological targets and chemical reagents, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNIODOQFRJJR-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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